molecular formula C20H16N2O5S B2656766 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-53-5

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2656766
CAS RN: 618877-53-5
M. Wt: 396.42
InChI Key: XKEXMFBTIDBTKE-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H16N2O5S and its molecular weight is 396.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds:

  • The compound has been used as a synthon for the efficient regiospecific synthesis of various five and six-membered heterocycles, such as pyrazole, isoxazole, pyrimidines, pyridone, and pyridines, with masked or unmasked aldehyde functionality. This synthesis involves cyclocondensation with bifunctional heteronucleophiles (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Chemical Reactions and Transformations

2. 3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one and its derivatives have been involved in various chemical reactions. For instance, reactions with morpholine, piperidine, and pyrrolidine lead to different products, demonstrating the compound's reactivity and potential in organic synthesis (Buggle, McManus, & O'sullivan, 1978).

Applications in Organic Chemistry

3. This compound has been instrumental in the development of novel routes for synthesizing benzothiepins and other complex organic structures, demonstrating its versatility and importance in organic chemistry (Reinhoudt & Kouwenhoven, 1974).

Molecular Interactions and Structure

Orientational Isomerism and Molecular Encapsulation

4. The compound shows potential in the study of orientational isomerism and molecular encapsulation. Its derivatives can be used to understand how electronic environments influence molecular interactions (Kobayashi, Kitagawa, Yamada, Yamanaka, Suematsu, Sei, & Yamaguchi, 2007).

Crystallography and Molecular Structure

5. The structural analysis of derivatives of 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one has contributed to crystallography and the understanding of molecular structures. This can lead to insights into the design of new molecules with desired properties (Dey, Dey, Mallik, & Dahlenburg, 2003).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-11-10-15(21-27-11)22-17(14-4-3-9-28-14)16(19(24)20(22)25)18(23)12-5-7-13(26-2)8-6-12/h3-10,17,23H,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGZXOAFINWNIQ-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

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